(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide
Overview
Description
“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a heterocyclic organic compound . Its IUPAC name is (5-ethoxy-5-oxopentyl)-triphenylphosphanium bromide . The molecular weight is 471.37 and the molecular formula is C25H28BrO2P .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string:CCOC(=O)CCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various reactions. For instance, (4-Bromobutyl)triphenylphosphonium has been used in 1,3-Dipolar cycloaddition of azides onto alkenes, Stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes, and Synthesis of D-labeled methylenecyclobutane .Physical and Chemical Properties Analysis
“this compound” is a liquid-viscous substance at ambient temperature . It has a refractive index of 1.6235 .Scientific Research Applications
Reactivity and Synthesis Applications
- Vinylogous Guanidinium Bromides Synthesis : (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide reacts with orthoamides of alkynecarboxylic acids to produce vinylogous guanidinium bromides, indicating its utility in creating compounds with potential biological activity (Kantlehner, Vettel, Lehmann, & Frey, 2022).
- N-alkyl-2-triphenylphosphoranylidene Glutarimides Synthesis : Demonstrates its role in a three-component condensation reaction, efficiently providing fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides, showcasing its importance in synthesizing nitrogen-containing heterocycles (Shaabani, Soleimani, Khavasi, Hoffmann, Rodewald, & Pöttgen, 2006).
Material Science and Chemistry
- Fluorescence Properties : The compound's derivatives show distinct fluorescence properties, with applications in developing fluorescence materials and sensors. For instance, derivatives exhibit red-shifted absorption and emission spectra in the solid state due to the formation of J aggregates, a phenomenon critical for the design of optical materials (Davis, Abraham, Rath, & Das, 2004).
- Corrosion Inhibition : A specific derivative, (4-ethoxybenzyl)-triphenylphosphonium bromide, has been studied as a corrosion inhibitor for mild steel in acidic media. It shows excellent inhibitory properties, pointing towards its potential application in protecting industrial materials (Kumar, Goyal, Vashisht, Sharma, Bahadur, & Ebenso, 2017).
Advanced Synthetic Techniques
- Wittig Reagents Synthesis : Its role in preparing new Wittig reagents and their application to the synthesis of alpha,beta-unsaturated phosphonates, highlighting its importance in the construction of carbon-carbon double bonds, a fundamental reaction in organic synthesis (Xu, Flavin, & Xu, 1996).
Safety and Hazards
The compound is classified under the GHS07 hazard category . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZBVXRRVWMYTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378606 | |
Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54110-96-2 | |
Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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